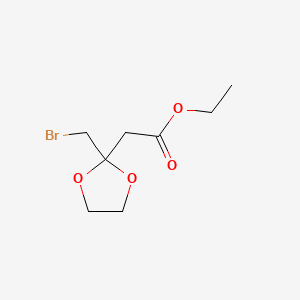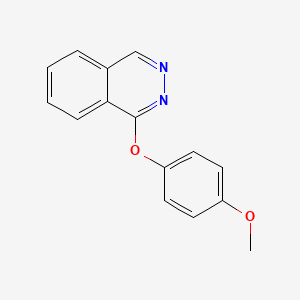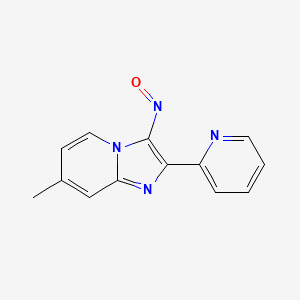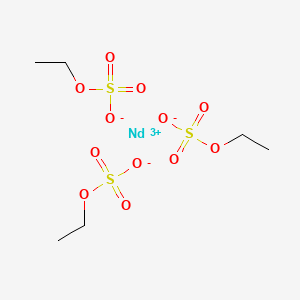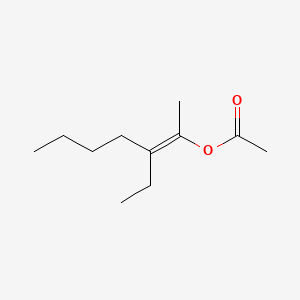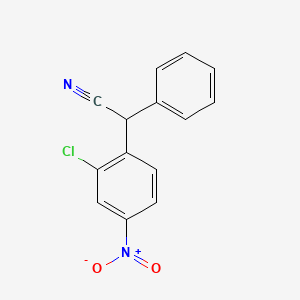
(2-Chloro-4-nitrophenyl)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-nitrophenyl)phenylacetonitrile is an organic compound with the molecular formula C14H9ClN2O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)phenylacetonitrile typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-nitrophenyl)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenylacetonitrile moiety can be oxidized to corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles.
Reduction: (2-Chloro-4-aminophenyl)phenylacetonitrile.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
(2-Chloro-4-nitrophenyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Chloro-4-nitrophenyl)phenylacetonitrile involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored spectroscopically. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity towards nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
(2-Chloro-4-nitrophenyl)phenylacetonitrile is unique due to its combination of a phenylacetonitrile moiety with chloro and nitro substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .
Propriétés
Numéro CAS |
83783-67-9 |
|---|---|
Formule moléculaire |
C14H9ClN2O2 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
2-(2-chloro-4-nitrophenyl)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H9ClN2O2/c15-14-8-11(17(18)19)6-7-12(14)13(9-16)10-4-2-1-3-5-10/h1-8,13H |
Clé InChI |
UGUGQRBDGGRJER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



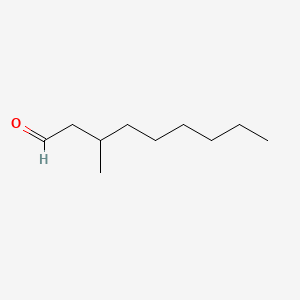
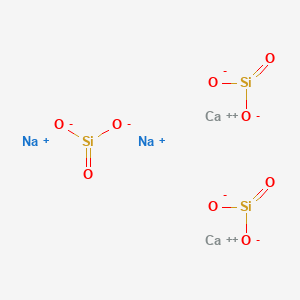
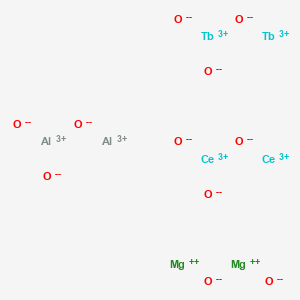
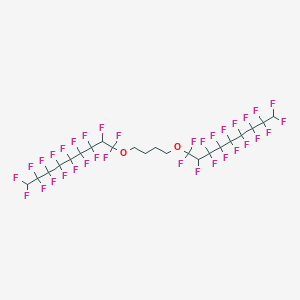

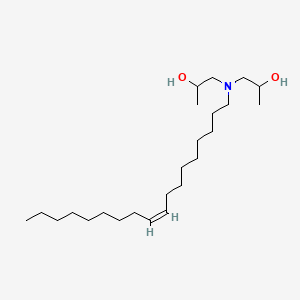
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
